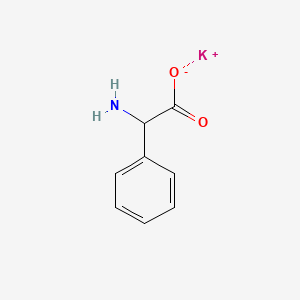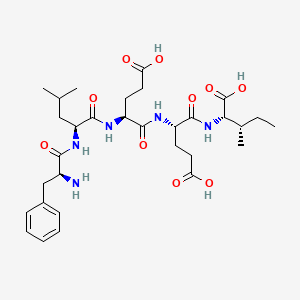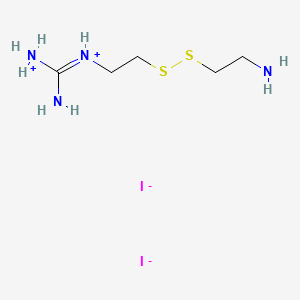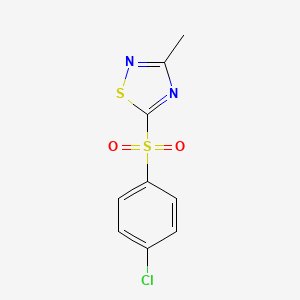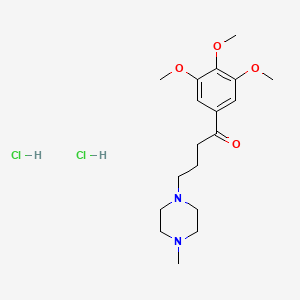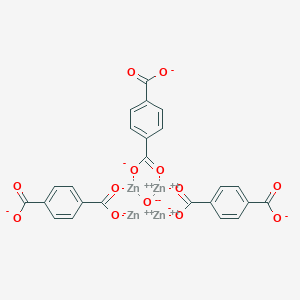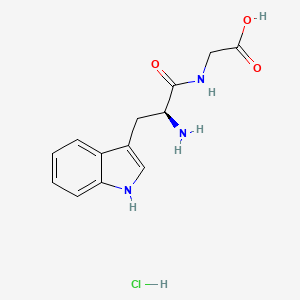
Trp-gly hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trp-gly hydrochloride typically involves the coupling of tryptophan and glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Trp-gly hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in the compound, although specific reduction reactions for this compound are less commonly studied.
Substitution: Substitution reactions can occur at the functional groups of the amino acids, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyl radicals.
Reduction: Reducing agents like sodium borohydride may be used.
Substitution: Various reagents can be employed depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of tryptophan, such as N-formylkynurenine and kynurenine, as well as other modified peptides depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Trp-gly hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide chemistry and reaction mechanisms.
Biology: The compound is employed in studies of protein structure and function, as well as in investigations of peptide interactions with biological molecules.
Medicine: this compound is explored for its potential therapeutic applications, including its role in modulating biological pathways and its use as a precursor for drug development.
Industry: The compound is utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC
Wirkmechanismus
The mechanism of action of Trp-gly hydrochloride involves its interaction with various molecular targets and pathways. The tryptophan residue can participate in cation-π interactions, which are crucial for many biochemical processes. Additionally, the compound can be involved in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: An essential amino acid with similar oxidative properties.
Glycine: A simple amino acid that can form dipeptides with various other amino acids.
Other Dipeptides: Compounds like Ala-Gly (alanine-glycine) and Gly-Gly (glycine-glycine) share structural similarities but differ in their specific properties and applications
Uniqueness
Trp-gly hydrochloride is unique due to the presence of the tryptophan residue, which imparts specific chemical reactivity and biological activity. The combination of tryptophan and glycine in a single dipeptide allows for unique interactions and applications that are not observed in other simple dipeptides.
Eigenschaften
Molekularformel |
C13H16ClN3O3 |
|---|---|
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H/t10-;/m0./s1 |
InChI-Schlüssel |
ZXDBRRXRSQTQCU-PPHPATTJSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


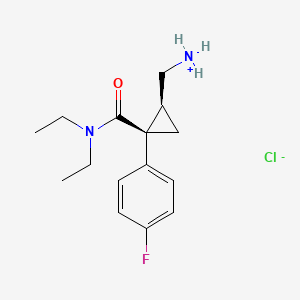

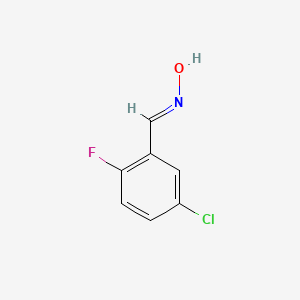

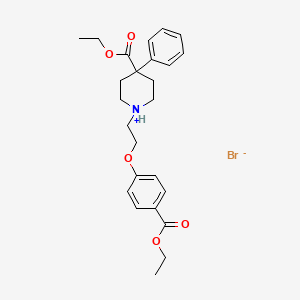

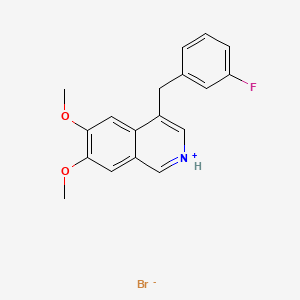
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
